molecular formula C6H11O7P B15187661 (2s)-2-(Phosphonomethyl)pentanedioic Acid CAS No. 473251-81-9

(2s)-2-(Phosphonomethyl)pentanedioic Acid

Katalognummer: B15187661
CAS-Nummer: 473251-81-9
Molekulargewicht: 226.12 g/mol
InChI-Schlüssel: ISEYJGQFXSTPMQ-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s)-2-(Phosphonomethyl)pentanedioic Acid is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a subject of interest in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-(Phosphonomethyl)pentanedioic Acid typically involves multiple steps, including the use of specific reagents and conditions to achieve the desired product

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may include the use of catalysts, optimized reaction conditions, and purification techniques to produce the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2s)-2-(Phosphonomethyl)pentanedioic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of this compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

(2s)-2-(Phosphonomethyl)pentanedioic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of (2s)-2-(Phosphonomethyl)pentanedioic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2s)-2-(Phosphonomethyl)pentanedioic Acid include other phosphonomethyl derivatives and pentanedioic acid derivatives. These compounds share structural similarities but may have different properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the phosphonomethyl group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

473251-81-9

Molekularformel

C6H11O7P

Molekulargewicht

226.12 g/mol

IUPAC-Name

(2S)-2-(phosphonomethyl)pentanedioic acid

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)/t4-/m1/s1

InChI-Schlüssel

ISEYJGQFXSTPMQ-SCSAIBSYSA-N

Isomerische SMILES

C(CC(=O)O)[C@H](CP(=O)(O)O)C(=O)O

Kanonische SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.